5-Bromothiophene-3-sulfonyl fluoride
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Overview
Description
5-Bromothiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-3-sulfonyl fluoride typically involves the bromination of thiophene followed by sulfonylation. One common method is the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Scientific Research Applications
5-Bromothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromothiophene-3-sulfonyl fluoride is primarily based on its ability to react with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This reactivity makes it a valuable tool for covalent modification of enzymes and other proteins, allowing researchers to study enzyme activity, protein-protein interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-sulfonyl fluoride
- 5-Chlorothiophene-3-sulfonyl fluoride
- 5-Fluorothiophene-3-sulfonyl fluoride
Uniqueness
5-Bromothiophene-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the thiophene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom at the 5-position allows for selective substitution reactions, while the sulfonyl fluoride group provides a reactive site for covalent modification of proteins .
Properties
CAS No. |
2229182-35-6 |
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Molecular Formula |
C4H2BrFO2S2 |
Molecular Weight |
245.1 g/mol |
IUPAC Name |
5-bromothiophene-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H2BrFO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H |
InChI Key |
ZMDKTUODGJXWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)Br |
Origin of Product |
United States |
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